

Technical Guide: Physicochemical Characterization of N-(2,2-dimethoxyethyl)cyclohexanamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physical properties of **N-(2,2-dimethoxyethyl)cyclohexanamine** (CAS No. 99863-45-3). Due to the limited availability of extensive experimental data in peer-reviewed literature, this document combines reported values from chemical suppliers with established theoretical principles of physical chemistry for amines. Furthermore, it outlines detailed experimental protocols for the determination of key physical properties, including boiling point, melting point, density, and solubility. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, handling, and application of this compound in drug development and other scientific endeavors.

Chemical Identity and Structure

N-(2,2-dimethoxyethyl)cyclohexanamine is a secondary amine characterized by a cyclohexyl group and a dimethoxyethyl group attached to the nitrogen atom. Its structure suggests a combination of lipophilic (cyclohexyl ring) and polar (amine and ether functionalities) characteristics, which will influence its physical properties.



Table 1: Chemical Identification of N-(2,2-dimethoxyethyl)cyclohexanamine

Identifier	Value	Source	
IUPAC Name	N-(2,2- dimethoxyethyl)cyclohexanami ne	BOC Sciences	
CAS Number	99863-45-3	BOC Sciences	
Molecular Formula	C10H21NO2	BOC Sciences	
Molecular Weight	187.28 g/mol	BOC Sciences	
Canonical SMILES	COC(OC)CNC1CCCCC1	BLD Pharm	
InChI Key	QSACEZXJVIGRJC- UHFFFAOYSA-N	BOC Sciences	

Tabulated Physical Properties

The following table summarizes the available quantitative data for the physical properties of **N- (2,2-dimethoxyethyl)cyclohexanamine**. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

Table 2: Physical Properties of N-(2,2-dimethoxyethyl)cyclohexanamine

Property	Value	Remarks	Source
Boiling Point	243.7 ± 20.0 °C	at 760 mmHg (Predicted)	BOC Sciences[1]
Melting Point	Not available		
Density	1.0 ± 0.1 g/cm ³	Predicted	BOC Sciences[1]
Solubility	Not available	See Section 3.4 for qualitative prediction	



Experimental Protocols for Physical Property Determination

This section provides detailed methodologies for the experimental determination of the key physical properties of N-(2,2-dimethoxyethyl)cyclohexanamine.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for determining the boiling point of a small liquid sample.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In a micro-reflux setup, the temperature of the vapor condensing on a thermometer bulb accurately reflects the boiling point.[2]

Apparatus:

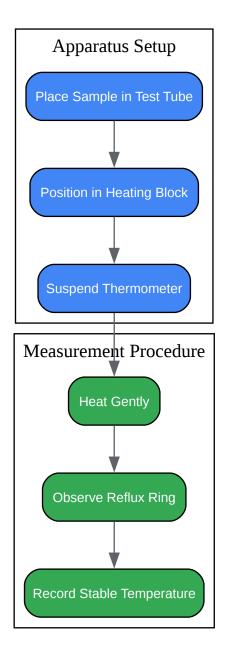
- Small test tube (e.g., 10 x 75 mm)
- Thermometer (-10 to 300 °C)
- · Heating block or oil bath
- Magnetic stirrer and stir bar (optional)
- Clamps and stand

Procedure:

- Place approximately 0.5 mL of **N-(2,2-dimethoxyethyl)cyclohexanamine** into the test tube.
- If using a magnetic stirrer, add a small stir bar.
- Position the test tube in the heating block or oil bath.
- Suspend the thermometer in the test tube, ensuring the bulb is approximately 1 cm above the liquid surface.
- Begin heating and, if applicable, stirring.



- Observe the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.
- Adjust the heating rate to maintain a gentle reflux.
- The stable temperature reading on the thermometer at the level of the reflux ring is the boiling point.[3]
- Record the atmospheric pressure at the time of the measurement.



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Diagram of the micro-reflux boiling point determination workflow.

Melting Point Determination (Capillary Method)

As **N-(2,2-dimethoxyethyl)cyclohexanamine** is a liquid at room temperature, its melting point would be determined for a solidified sample or a salt derivative.

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.[4]

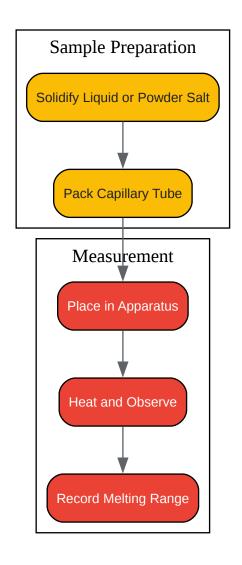
Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Mortar and pestle (if starting with a crystalline salt)
- Cold bath (e.g., dry ice/acetone) to solidify the liquid sample

Procedure:

- If determining the melting point of the free base, cool a small sample in a capillary tube using a cold bath until it solidifies.
- If using a salt derivative, finely powder the crystalline sample.
- Pack a small amount of the solidified sample or powdered salt into the capillary tube to a height of 2-3 mm.[5]
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat rapidly to obtain an approximate melting point, then allow the apparatus to cool.
- Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
- Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[7]





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Workflow for melting point determination.

Density Determination (Oscillating U-tube Method)

This method provides a precise measurement of the density of a liquid sample.

Principle: The frequency of oscillation of a U-shaped tube filled with the sample is directly related to the density of the sample.[8]

Apparatus:

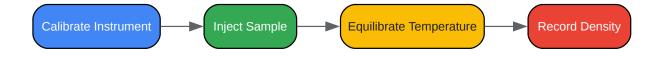
• Digital density meter (e.g., Anton Paar DMA series)



- Syringe for sample injection
- Thermostatic control for the measurement cell
- Deionized water and a suitable solvent (e.g., ethanol) for cleaning

Procedure:

- Set the desired measurement temperature for the sample.
- Inject the N-(2,2-dimethoxyethyl)cyclohexanamine sample into the measurement cell
 using a syringe, ensuring no air bubbles are present.
- Allow the sample to thermally equilibrate.
- Record the density reading provided by the instrument.
- Clean the cell thoroughly with a suitable solvent and then deionized water, followed by drying with air before the next measurement.[9]



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Logical flow for density measurement.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for handling and formulation.

Principle: Solubility is determined by observing the formation of a homogeneous solution when a solute is mixed with a solvent. For amines, solubility in aqueous acid is a key characteristic due to the formation of water-soluble ammonium salts.[10]



Apparatus:

- Test tubes and rack
- Vortex mixer or stirring rods
- Graduated pipettes
- pH paper or pH meter
- Solvents: deionized water, 5% aq. HCl, 5% aq. NaOH, ethanol, diethyl ether, acetone.

Procedure:

- Add approximately 0.1 mL of N-(2,2-dimethoxyethyl)cyclohexanamine to separate test tubes.
- To each test tube, add 2 mL of a different solvent.
- Vigorously mix the contents of each tube for 1-2 minutes.
- Observe and record whether the amine is soluble (forms a clear, single phase), partially soluble, or insoluble.[11]
- For the aqueous solutions, measure the pH.
- To the tube with deionized water where the amine may be sparingly soluble or insoluble, add
 5% aq. HCl dropwise until the solution is acidic. Observe any change in solubility.[12]

Expected Solubility Profile:

- Water: Likely sparingly soluble to soluble, due to the presence of polar amine and ether groups capable of hydrogen bonding.
- Aqueous Acid (e.g., 5% HCl): Expected to be highly soluble due to the formation of the corresponding ammonium chloride salt.
- Polar Organic Solvents (e.g., Ethanol, Acetone): Expected to be miscible.



 Nonpolar Organic Solvents (e.g., Diethyl Ether): Expected to be soluble due to the nonpolar cyclohexyl group.

Discussion and Conclusion

The physicochemical properties of **N-(2,2-dimethoxyethyl)cyclohexanamine** are dictated by its molecular structure. The predicted high boiling point is consistent with its molecular weight and the potential for intermolecular hydrogen bonding through the secondary amine group. Its predicted density is slightly higher than that of water. While experimental solubility data is not readily available, its structure suggests it will be a versatile solvent, soluble in a range of polar and nonpolar organic solvents, with enhanced solubility in acidic aqueous solutions.

The experimental protocols provided in this guide offer standardized methods to confirm the predicted values and to determine the melting point and solubility profile. Accurate determination of these physical properties is fundamental for the safe handling, purification, and formulation of **N-(2,2-dimethoxyethyl)cyclohexanamine** in research and development settings. It is strongly recommended that experimental verification of the predicted properties be undertaken before large-scale use.

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